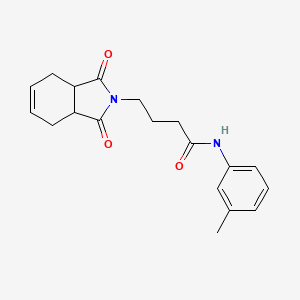![molecular formula C17H21N5 B5308083 4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5308083.png)
4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine in lab experiments is its potential to exhibit a wide range of biological activities. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of analogs of this compound may lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine can be achieved through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-chloro-6-(3-pyridinyl)-2-pyrimidinamine with 1-piperidinylmethylamine in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with 1-chloro-3-azetidinone in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine in the field of medicinal chemistry have been widely studied. This compound has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-piperidin-1-yl-6-(3-pyridin-3-ylazetidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-2-7-21(8-3-1)16-9-17(20-13-19-16)22-11-15(12-22)14-5-4-6-18-10-14/h4-6,9-10,13,15H,1-3,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKSAQCSJAJVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CC(C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5308013.png)
![4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5308017.png)

![N-[1-(4-ethoxyphenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B5308034.png)
![N'-[1-(4-bromophenyl)ethylidene]bicyclo[6.1.0]non-4-ene-9-carbohydrazide](/img/structure/B5308041.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308043.png)
![(3R*,3aR*,7aR*)-1-(5-fluoropyrimidin-2-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5308050.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5308053.png)
![3-{2-[(2-amino-2-oxoethyl)(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308057.png)

![7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
![2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine](/img/structure/B5308079.png)
![3-(allylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5308082.png)
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308092.png)